molecular formula C10H16N2 B13129936 1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine

1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B13129936
M. Wt: 164.25 g/mol
InChI Key: LJEDVYNVPCFHRZ-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-isopropylpyridine.

    Alkylation: The 2-isopropylpyridine undergoes alkylation with methylamine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylpyridine: A precursor in the synthesis of 1-(2-Isopropylpyridin-3-yl)-N-methylmethanamine.

    N-Methylpyridin-3-amine: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2/c1-8(2)10-9(7-11-3)5-4-6-12-10/h4-6,8,11H,7H2,1-3H3

InChI Key

LJEDVYNVPCFHRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)CNC

Origin of Product

United States

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